(R)-Mirtazapine - 61364-37-2

(R)-Mirtazapine

Catalog Number: EVT-332019
CAS Number: 61364-37-2
Molecular Formula: C17H19N3
Molecular Weight: 265.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirtazapine, known by its trade name Remeron, is a unique antidepressant that has been extensively studied for its pharmacological properties and clinical applications. It is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) due to its distinctive mechanism of action, which involves antagonism of central alpha-2 adrenergic receptors and specific serotonergic effects37. This medication has been shown to be effective in treating major depressive disorders and a variety of anxiety disorders, with a side effect profile that differs from that of tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs)8.

Applications in Various Fields

Antidepressant Efficacy

Mirtazapine's antidepressant efficacy has been established in several placebo-controlled trials, suggesting its effectiveness across various levels of depressive illness severity and a broad range of associated symptoms4. It has been found to be particularly beneficial for difficult-to-treat patient groups, such as those with endogenous depression, severe depression, or those who are hospitalized4.

Anxiolytic Effects

Studies have demonstrated the anxiolytic-like profile of mirtazapine in animal models, such as the rat conditioned fear stress model. The anxiolytic-like action of mirtazapine involves activation of 5-HT1A receptors and alpha-1 adrenoceptors to different extents3. This pharmacological profile is consistent with its categorization as a NaSSA and supports its clinical use for various anxiety disorders3.

Neurotrophic Effects

Mirtazapine has been shown to increase the production of glial cell line-derived neurotrophic factor (GDNF) in astrocytes through a mechanism involving lysophosphatidic acid 1 receptor-mediated extracellular signal-regulated kinase (ERK) signaling5. This effect is similar to that observed with other classes of antidepressants and suggests a general mechanism underlying the psychotropic effects of these medications5.

Adaptive Changes in Receptor Responsiveness

Repeated treatment with mirtazapine has been found to induce adaptive changes in alpha-1 adrenergic receptors, which may be relevant to its clinical antidepressant efficacy6. These changes include potentiation of methoxamine-induced exploratory hyperactivity and clonidine-induced aggressiveness, mediated by alpha-1 adrenergic receptors6.

Future Directions

Further research on (R)-Mirtazapine holds significant potential. Investigating its specific binding affinities for various receptors and comparing them to those of the racemic mixture and (S)-mirtazapine can provide a more detailed understanding of its pharmacological profile. [] Moreover, exploring the potential therapeutic benefits and risks associated with (R)-Mirtazapine in preclinical models can pave the way for future clinical trials. This research could lead to the development of more selective and effective treatments with fewer side effects.

(S)-Mirtazapine

Compound Description: (S)-Mirtazapine is the other enantiomer of the racemic drug mirtazapine. Like (R)-mirtazapine, it is also metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. [, ] While both enantiomers contribute to the overall pharmacological activity of mirtazapine, they may have different affinities for certain receptors and therefore different pharmacological profiles. [, ]

Relevance: (S)-Mirtazapine is the enantiomer of (R)-Mirtazapine, meaning they share the same chemical formula and connectivity but are mirror images of each other. [, ] The two enantiomers are not superimposable, similar to a right and left hand.

Mirtazapine

Compound Description: Mirtazapine is a tetracyclic antidepressant medication prescribed to treat major depressive disorder. [, ] It acts as an antagonist at central presynaptic α2-adrenergic receptors, thereby increasing noradrenergic and serotonergic neurotransmission. [] Mirtazapine is metabolized in the liver and its half-life ranges from 20 to 40 hours. []

Relevance: Mirtazapine is a racemic mixture composed of equal parts of (R)-mirtazapine and (S)-mirtazapine. [, ] Therefore, (R)-Mirtazapine is one of the two enantiomers that make up the drug Mirtazapine.

N-Desmethylmirtazapine

Compound Description: N-Desmethylmirtazapine is a major metabolite of mirtazapine, formed through demethylation in the liver. [, ] This metabolite is pharmacologically active and contributes to the overall therapeutic effects of mirtazapine. [] The enantiomers of N-Desmethylmirtazapine have different pharmacological properties. []

Relevance: N-Desmethylmirtazapine is a structurally related compound to (R)-Mirtazapine because it is formed directly from the metabolism of the parent drug, mirtazapine, which contains (R)-mirtazapine. [, ] Demethylation removes a methyl group (-CH3) from the nitrogen atom in the structure of (R)-mirtazapine.

8-Hydroxymirtazapine

Compound Description: 8-Hydroxymirtazapine is a metabolite of mirtazapine formed through hydroxylation. [, ] It is found in the plasma mainly as a glucuronide conjugate, suggesting it undergoes further metabolism. [] The pharmacological activity of 8-Hydroxymirtazapine is not fully understood. []

Relevance: Similar to N-Desmethylmirtazapine, 8-Hydroxymirtazapine is also a metabolite of mirtazapine and therefore structurally related to (R)-Mirtazapine. [, ] The addition of a hydroxyl group (-OH) to the structure of (R)-mirtazapine results in the formation of 8-Hydroxymirtazapine.

6-Methoxymianserin

Compound Description: 6-Methoxymianserin is a tetracyclic compound with structural similarities to mirtazapine and mianserin, both antidepressants. [] In pharmacological studies, 6-Methoxymianserin exhibited high affinity for serotonin 5-HT2A/2C receptors but only moderate affinity for adrenoceptors. [] Interestingly, it also displayed moderate to high affinity for dopamine D2 receptors, an effect primarily attributed to its (R)-(-)-enantiomer. []

Relevance: 6-Methoxymianserin belongs to the same structural class as (R)-Mirtazapine, both being tetracyclic compounds with a similar core structure. [] This shared structural scaffold contributes to their interactions with similar neurotransmitter receptors, specifically serotonin and adrenergic receptors, making them structurally related compounds.

Source and Classification

Mirtazapine was first synthesized by the pharmaceutical company Organon in 1989 and gained approval for medical use in the Netherlands in 1994 and later in the United States in 1996 under the brand name Remeron. It is known for its sedative properties and is also used off-label for conditions such as insomnia and anxiety disorders .

Synthesis Analysis

The synthesis of (R)-mirtazapine involves several chemical reactions, primarily starting from 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine. The initial step is a condensation reaction, leading to the formation of intermediates that are subsequently converted into mirtazapine through a series of transformations, including ring closures and reductions .

Detailed Synthesis Steps

  1. Condensation Reaction: The reaction between 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine forms an intermediate compound.
  2. Ring Closure: This intermediate undergoes ring closure facilitated by acid treatment, producing a compound with substantial enantiomeric excess.
  3. Reduction: The ketone group present in the intermediate is reduced using sodium borohydride in methanesulfonic acid to yield (R)-mirtazapine .
  4. Purification: The final product is purified using techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) to ensure high purity levels .
Molecular Structure Analysis

The molecular structure of (R)-mirtazapine can be described by its chemical formula C17H19N3C_{17}H_{19}N_{3} and its molecular weight of approximately 265.35 g/mol. The compound features a tetracyclic structure with multiple functional groups, including piperazine and pyridine rings.

Structural Characteristics

Chemical Reactions Analysis

(R)-Mirtazapine participates in various chemical reactions, primarily involving its interactions with neurotransmitter receptors in the central nervous system.

Key Reactions

  • Receptor Binding: Mirtazapine acts as an antagonist at alpha-2 adrenergic receptors, which enhances the release of norepinephrine and serotonin.
  • Histamine Receptor Antagonism: It also exhibits potent antagonistic activity at histamine H1 receptors, contributing to its sedative effects.
  • Serotonin Receptor Modulation: Mirtazapine selectively inhibits serotonin receptors (5-HT2A, 5-HT2C), allowing for increased availability of serotonin at other receptor sites, particularly 5-HT1A, which is associated with its antidepressant effects .
Mechanism of Action

(R)-Mirtazapine's mechanism of action involves several key pathways:

  1. Alpha-2 Adrenergic Receptor Antagonism: By blocking presynaptic alpha-2 adrenergic receptors, mirtazapine increases the release of norepinephrine and serotonin.
  2. Serotonin Receptor Modulation: Its antagonistic effects on specific serotonin receptors reduce anxiety-related symptoms while enhancing mood through increased serotonin availability at 5-HT1A receptors.
  3. Histamine H1 Receptor Antagonism: This action contributes to mirtazapine's sedative properties, making it useful for patients with sleep disturbances related to depression .
Physical and Chemical Properties Analysis

(R)-Mirtazapine possesses several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water, which affects its bioavailability.
  • Bioavailability: Approximately 50% upon oral administration.
  • Half-Life: The elimination half-life ranges from 20 to 40 hours, allowing for once-daily dosing in clinical settings.
  • Protein Binding: High protein binding (about 85%) influences its distribution and efficacy within the body .
Applications

The primary application of (R)-mirtazapine is in the treatment of major depressive disorder. Its unique pharmacological profile allows it to be effective not only as an antidepressant but also for:

  • Anxiety Disorders: Off-label use for generalized anxiety disorder and panic disorder.
  • Insomnia: Due to its sedative properties, it is often prescribed for sleep disturbances associated with depression.
  • Appetite Stimulation: Mirtazapine can increase appetite, making it beneficial for patients experiencing weight loss due to depression or other conditions .

Properties

CAS Number

61364-37-2

Product Name

(R)-Mirtazapine

IUPAC Name

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1

InChI Key

RONZAEMNMFQXRA-MRXNPFEDSA-N

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4

Solubility

Soluble in methanol and chloroform mg/mL (20 °C)

Synonyms

(14bR)-1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine; (R)-1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine; (-)-Mirtazapine; (R)-6-Azamianserin; (R)-Mirtazapine; (R)-Org 3770; Org 44-19; R-(-

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.